molecular formula C12H18N2OS B2831687 1-Isopropyl-4-(2-thienylcarbonyl)piperazine CAS No. 461409-27-8

1-Isopropyl-4-(2-thienylcarbonyl)piperazine

Cat. No.: B2831687
CAS No.: 461409-27-8
M. Wt: 238.35
InChI Key: ZEVVAPJSMUTCRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Isopropyl-4-(2-thienylcarbonyl)piperazine typically involves the reaction of piperazine with isopropyl bromide and 2-thiophenecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Isopropyl-4-(2-thienylcarbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. For example, the isopropyl group can be replaced with other alkyl groups using appropriate alkyl halides in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thienyl ring may yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

1-Isopropyl-4-(2-thienylcarbonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound. Its structural features make it a candidate for studying interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-thienylcarbonyl)piperazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and thienylcarbonyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-Isopropyl-4-(2-thienylcarbonyl)piperazine can be compared with other piperazine derivatives and thienyl-containing compounds. Similar compounds include:

    1-Benzyl-4-(2-thienylcarbonyl)piperazine: This compound has a benzyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.

    1-Isopropyl-4-(2-furylcarbonyl)piperazine: The thienyl group is replaced with a furyl group, potentially altering its chemical properties and interactions with biological targets.

    1-Isopropyl-4-(2-pyridylcarbonyl)piperazine: The thienyl group is replaced with a pyridyl group, which may influence its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-propan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVAPJSMUTCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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